4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
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Overview
Description
4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine ring, and various substituents such as ethoxyphenyl and fluorobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxazole ring and the introduction of the morpholine moiety. Specific reagents and conditions used in these steps can vary, but common methods include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-METHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
- 4-[2-(4-ETHOXYPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Uniqueness
4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to the specific combination of substituents on its oxazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-2-28-17-7-3-15(4-8-17)19-23-20(21(29-19)24-11-13-27-14-12-24)30(25,26)18-9-5-16(22)6-10-18/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWVAOBNLWMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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